2,5-Dimethoxyphenethyl acetate
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Overview
Description
2,5-Dimethoxyphenethyl acetate is an organic compound characterized by the presence of two methoxy groups attached to a phenethyl acetate structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethoxyphenethyl acetate typically involves the acetylation of 2,5-dimethoxyphenethyl alcohol. One common method includes the reaction of 2,5-dimethoxyphenethyl alcohol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds suitable for pharmaceutical applications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The methoxy groups in this compound can participate in nucleophilic substitution reactions. Halogenation using reagents like bromine or chlorine can introduce halogen atoms into the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bromine in carbon tetrachloride or chlorine in chloroform.
Major Products Formed:
Oxidation: 2,5-Dimethoxybenzaldehyde or 2,5-Dimethoxybenzoic acid.
Reduction: 2,5-Dimethoxyphenethyl alcohol.
Substitution: 2,5-Dimethoxyphenethyl bromide or 2,5-Dimethoxyphenethyl chloride.
Scientific Research Applications
2,5-Dimethoxyphenethyl acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of 2,5-Dimethoxyphenethyl acetate involves its interaction with specific molecular targets. The methoxy groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 2,5-Dimethoxyphenethyl alcohol
- 2,5-Dimethoxybenzaldehyde
- 2,5-Dimethoxybenzoic acid
Comparison: 2,5-Dimethoxyphenethyl acetate is unique due to its acetate ester functional group, which imparts different chemical properties compared to its analogs. For instance, the ester group makes it more susceptible to hydrolysis, leading to the formation of 2,5-Dimethoxyphenethyl alcohol. Its reactivity and applications can vary significantly from those of its similar compounds, making it a valuable compound in specific synthetic and industrial processes.
Properties
IUPAC Name |
2-(2,5-dimethoxyphenyl)ethyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-9(13)16-7-6-10-8-11(14-2)4-5-12(10)15-3/h4-5,8H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUBTCARYVUNGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC1=C(C=CC(=C1)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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